alpha-D-Mannose

FimH inhibition anomeric specificity E. coli adhesion

Researchers requiring reproducible FimH inhibition data often encounter variability from unspecified anomer mixtures. alpha-D-Mannose (CAS 137498-12-5) with certified optical rotation resolves this: • Alpha-anomer exhibits 30-fold higher FimH binding potency vs. beta-anomer • ≥99.5% HPLC purity ensures accurate dose-response curves • Validated reference standard for benchmarking synthetic mannoside antagonists. Procurement of alpha-specified material eliminates confounding anomer effects in UPEC adhesion and lectin specificity studies.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 137498-12-5
Cat. No. B162431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Mannose
CAS137498-12-5
SynonymsfixB protein
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-PQMKYFCFSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility713.0 mg/mL at 17 °C

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Mannose Procurement for Anti-Adhesion Research


alpha-D-Mannose (D-mannose, CAS 3458-28-4) is a naturally occurring aldohexose sugar and the C-2 epimer of glucose [1]. The compound functions as a competitive inhibitor of uropathogenic Escherichia coli (UPEC) adhesion to urothelial cells by binding to the FimH adhesin on Type 1 pili [2]. This anti-adhesion mechanism does not involve direct antibacterial or immunological action [3]. Commercial sources offer material with HPLC purity ≥99.5% and specific optical rotation of +13.3° to +14.3° (c=10 in water) .

αAnomer-specific procurement: certified alpha-D-mannose for consistent FimH binding studies
High-purity alpha-anomer specification supports reproducible adhesion assays
Competitive inhibitor of FimH-mediated adhesion; non-bactericidal mechanism probe

alpha-D-Mannose Substitution Risks in Research


In-class substitution of alpha-D-mannose with generic D-mannose or other monosaccharides is not scientifically valid due to critical differences in anomeric configuration, urinary excretion kinetics, and FimH binding affinity. The alpha-anomer exhibits significantly higher inhibitory potency than the beta-anomer in E. coli adhesion assays [1]. Furthermore, the free monosaccharide D-mannose demonstrates markedly lower urinary tract bioavailability compared to synthetic mannosides such as 1-deoxymannose, with peak urinary concentrations differing by over 300-fold [2]. Recent meta-analyses also indicate that D-mannose does not reduce recurrent UTI incidence compared to control or antibiotics in high-risk populations [3]. These factors necessitate careful, specification-driven procurement for reproducible research outcomes.

Generic D-mannose may contain variable beta-anomer content, weakening FimH inhibition and shifting assay results.
Synthetic FimH antagonists exhibit significantly higher urinary bioavailability; direct interchange may misrepresent exposure models.
Clinical endpoint meta-analyses may not reflect anti-adhesion model efficacy; context-dependent interpretation required.

alpha-D-Mannose Key Comparative Evidence


Alpha- vs. Beta-Anomer FimH Inhibition

The alpha-D-mannopyranoside configuration is critical for high-affinity binding to the E. coli fimbrial lectin. The aromatic glycoside p-nitrophenyl α-D-mannopyranoside exhibits 30-fold greater inhibitory potency than methyl α-D-mannopyranoside, while the corresponding β-D-glycoside is only a weak inhibitor, approximately equivalent to methyl α-D-mannopyranoside [1]. This demonstrates that both the anomeric configuration and the aglycone moiety significantly influence binding affinity.

Alpha vs. Beta FimH
Head-to-head
Alpha-anomer ≥30× more inhibitory than beta-anomer
Anomeric configuration critical for FimH binding research
Confirms necessity of alpha-anomer procurement
FimH inhibition anomeric specificity E. coli adhesion

Biphasic E. coli Adhesion Dose-Response

D-Mannose exhibits a biphasic, concentration-dependent effect on the adherence of E. coli to human urinary tract epithelial cells. At a concentration of 2.5% (wt/vol), D-mannose completely inhibited adherence. Reducing the concentration to 1.0–0.1% resulted in partial inhibition, while a further reduction to 0.01–0.001% caused an enhancement of adherence up to 160% of the control level [1]. Preincubation of bacteria in 2.5% D-mannose for 1 minute completely inhibited adherence, whereas preincubation for 1 hour at 0.1–0.75% enhanced adherence [1].

Biphasic Adhesion
Assay context
2.5% → complete inhibition; 0.01% → 160% of control
Concentration-dependent adhesion response requires precise dosing
Biphasic profile confirms low-dose paradoxical enhancement
bacterial adhesion dose-response uroepithelial cells

D-Mannose vs. 1-Deoxymannose Urinary Bioavailability

D-Mannose exhibits substantially lower urinary tract bioavailability compared to the synthetic analog 1-deoxymannose (DM). Following a single 1 g oral dose in a crossover human study (n=6), the peak urinary concentration range for D-mannose was 2.15–22.9 μg/mL, while for DM it was 665–57,804 μg/mL [1]. The FimH inhibitory potential (peak concentration / KD) was 66.3–707 for D-mannose versus 3,600–31,200 for DM [1]. Notably, D-mannose was detected in urine before administration with no notable increase post-ingestion [1].

Urinary Bioavailability
Head-to-head
D-Mannose 2.15–22.9 vs DM 665–57,804 μg/mL
Urinary exposure model context; synthetic comparator achieves higher local concentration
Supports in vivo dosing interpretation for adhesion models
pharmacokinetics urinary excretion FimH inhibitor

D-Mannose Recurrent UTI Prophylaxis Meta-Analysis

A 2024 systematic review and meta-analysis of 6 randomized controlled trials (n=1,167 participants) evaluated the efficacy of D-mannose for preventing recurrent UTIs. D-Mannose was not associated with a reduction in recurrent UTI compared to control (RR: 0.57, 95% CI 0.29–1.15; p<0.01) or antibiotics (RR: 0.39, 95% CI 0.12–1.25; p<0.01) [1]. Further analyses showed no reduction in time to recurrence and no improved outcomes in postmenopausal women [1].

Prophylaxis Meta-Analysis
Context-dependent
RR 0.57 (95% CI 0.29–1.15) vs control
Reported clinical endpoint may not extend to prophylactic model interpretation
Supports anti-adhesion tool compound context; not a clinical recommendation
clinical efficacy meta-analysis UTI prophylaxis

Purity Specification vs. Standard Commercial Grade

High-purity alpha-D-mannose suitable for analytical and research applications is specified with HPLC purity ≥99.5 area-% and specific optical rotation [α]D of +13.3° to +14.3° (c=10 in water after 24 hours) . In contrast, standard commercial D-mannose products (e.g., Thermo Scientific/Acros Organics) are typically specified at 99+% purity without guaranteed anomeric composition . The difference in anomeric specification is critical for applications requiring defined stereochemistry.

Purity vs. Commercial
Specification review
Anomer-specified ≥99.5% vs generic 99+%
Alpha-anomer specification essential for stereospecific assays
Standard D-mannose may contain variable beta-anomer
purity specification HPLC quality control

alpha-D-Mannose Key Research Applications


FimH Binding and Bacterial Adhesion Assays

alpha-D-Mannose serves as a critical reference standard and competitive inhibitor in in vitro assays measuring UPEC adhesion to urothelial cells or FimH lectin binding. Procurement of alpha-specified material with defined optical rotation (≥99.5% HPLC purity) is essential for reproducible dose-response curves, as the beta-anomer exhibits significantly reduced inhibitory potency [1]. The concentration-dependent biphasic effect (complete inhibition at 2.5%, paradoxical enhancement at 0.01–0.001%) necessitates precise analytical-grade material for accurate experimental interpretation [2].

Synthetic Mannoside Benchmarking and SAR Studies

alpha-D-Mannose serves as the baseline comparator for evaluating the potency of synthetic FimH antagonists. As demonstrated by 1-deoxymannose studies, D-mannose achieves urinary peak concentrations of 2.15–22.9 μg/mL versus 665–57,804 μg/mL for the synthetic analog [3]. This low urinary bioavailability of the parent monosaccharide highlights the value of alpha-D-mannose as a reference compound against which improved synthetic mannosides are benchmarked in both in vitro KD determinations and in vivo urinary excretion studies.

Anti-Adhesion vs. Antibacterial Mechanism Studies

alpha-D-Mannose is uniquely suited for research distinguishing anti-adhesion mechanisms from direct antibacterial effects. The compound operates via competitive inhibition of FimH-mediated adhesion without involving metabolic, immunological, or direct antibacterial action [4]. This property makes alpha-D-mannose an ideal tool for studying non-antibiotic strategies to disarm pathogens and for investigating the role of Type 1 pili in UPEC pathogenesis without confounding bactericidal or bacteriostatic effects.

Glycobiology and Lectin Specificity Studies

The alpha-D-mannopyranoside moiety is a key recognition element for mannose-specific lectins across bacterial species. The alpha-anomer demonstrates 30-fold higher inhibitory potency than the beta-anomer in E. coli fimbrial lectin assays, and this specificity extends to Klebsiella pneumoniae and Salmonella typhimurium lectins [1]. High-purity alpha-D-mannose with certified optical rotation is therefore essential for carbohydrate specificity studies, lectin mapping, and the development of glycomimetic therapeutics.

Application
Selection Property
Validation Focus
FimH Binding & Adhesion Assays
Anomer-specific purity verification
Biphasic adhesion dose-response assessment
Synthetic Mannoside Benchmarking
Reference for pharmacokinetic benchmarking
In vitro KD and urinary exposure comparison
Anti-Adhesion Mechanism Studies
Non-bactericidal adhesion inhibitor
Adhesion vs. viability assay differentiation
Glycobiology & Lectin Specificity
Certified alpha-anomer configuration
Lectin binding specificity using optical rotation standard
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